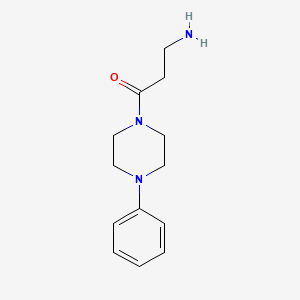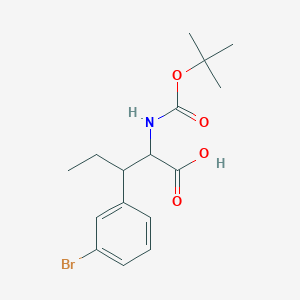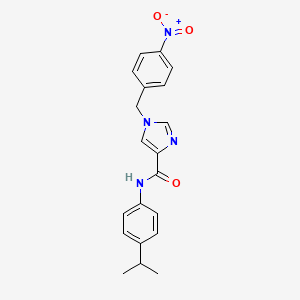
3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one” is a chemical compound with the CAS Number: 896522-90-0 . Its IUPAC name is 3-oxo-3-(4-phenyl-1-piperazinyl)-1-propanamine . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one” is 1S/C13H19N3O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6-11,14H2 . This code provides a specific representation of the molecule’s structure. For a detailed molecular structure analysis, it’s recommended to use software tools that can interpret InChI codes.Physical And Chemical Properties Analysis
The molecular weight of “3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one” is 233.31 . It’s a powder at room temperature . For more detailed physical and chemical properties, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .Scientific Research Applications
Antagonistic Activity
A study synthesized derivatives of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol, demonstrating potent α1 receptor antagonistic activity. This indicates potential applications in treating conditions involving α1 receptors (Hon, 2013).
Pharmacological Activity
Research on 3-tertiary amino-1-aryloxy- or 1-aryl-, 1-thiophenoxy, and 1-anilino-propan-2-ols and -propanes, particularly those derived from N-phenylpiperazines, revealed hypotensive activity and significant CNS activity. This suggests applications in developing cardiovascular and CNS-targeting drugs (Gupta et al., 1978).
Antiproliferative Activity
A study on combretastatin A-4 piperazine conjugates showed potent antiproliferative activity in MCF-7 breast cancer cells. Compounds in this study included modifications of the 3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one structure, indicating their potential as cancer therapeutics (O’Boyle et al., 2019).
Kinase Inhibitory and Anticancer Activities
3-(N-alkyl-N-phenylamino)propan-2-ol derivatives were synthesized and evaluated as Src kinase inhibitors. Some compounds showed significant inhibitory activity against Src kinase and anticancer activity on breast carcinoma cells, suggesting their use in cancer treatment (Sharma et al., 2010).
Antiarrhythmic and Antihypertensive Effects
Research on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including those with a 3-(4-arylpiperazin-1-yl)propyl moiety, demonstrated strong antiarrhythmic and antihypertensive activities. These compounds' effects are related to their alpha-adrenolytic properties, indicating potential for cardiovascular treatments (Malawska et al., 2002).
Mechanism of Action
Safety and Hazards
The compound is labeled with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . These indicate that it’s harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTWWXFTXFKZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2429874.png)

![5-(2-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2429878.png)
![3-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2429880.png)


![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2429885.png)
![5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B2429886.png)
![N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,2-diphenylacetamide](/img/structure/B2429888.png)
![Dimethyl 3-[2-(2,6-dimethylmorpholino)acetyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2429891.png)
![N-benzyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2429892.png)


![2-(2,4-dichlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide](/img/structure/B2429896.png)